molecular formula C16H15NO3 B5858028 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide

2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B5858028
M. Wt: 269.29 g/mol
InChI Key: WJBWMJFKRYMXKV-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a 2-methylphenyl group

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-4-2-3-5-15(12)17-16(19)11-20-14-8-6-13(10-18)7-9-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBWMJFKRYMXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of 4-formylphenoxy intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with an appropriate halogenated compound under basic conditions to form the 4-formylphenoxy group.

    Acetamide formation: The 4-formylphenoxy intermediate is then reacted with 2-methylphenylamine in the presence of acetic anhydride to form the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-(2-methylphenyl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide.

    Substitution: 2-(4-nitrophenoxy)-N-(2-methylphenyl)acetamide (nitration product).

Scientific Research Applications

2-(4-Formylphenoxy)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The phenoxy and acetamide groups contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)-N-phenylacetamide: Lacks the 2-methyl substitution on the phenyl ring.

    2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide: Has a methyl group at the 4-position of the phenyl ring instead of the 2-position.

    2-(4-formylphenoxy)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom at the 2-position of the phenyl ring.

Uniqueness

2-(4-Formylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and binding interactions

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